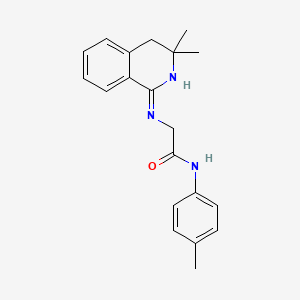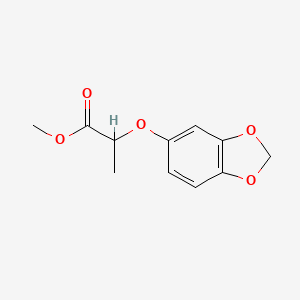
4-cyclopentyl-2-(3-fluorobenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopentyl-2-(3-fluorobenzyl)morpholine, also known as CFM-2, is a chemical compound that belongs to the class of morpholine-based compounds. It has gained attention in recent years due to its potential applications in scientific research. CFM-2 has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various neurological and inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine is not fully understood, but it is believed to act through multiple pathways. 4-cyclopentyl-2-(3-fluorobenzyl)morpholine has been shown to modulate the activity of various neurotransmitters and receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 4-cyclopentyl-2-(3-fluorobenzyl)morpholine also inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-cyclopentyl-2-(3-fluorobenzyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of various neuroprotective factors in the brain, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). 4-cyclopentyl-2-(3-fluorobenzyl)morpholine also reduces the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 4-cyclopentyl-2-(3-fluorobenzyl)morpholine has been shown to reduce oxidative stress and improve mitochondrial function in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. 4-cyclopentyl-2-(3-fluorobenzyl)morpholine is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine is its relatively low potency compared to other neuroprotective compounds. Additionally, more research is needed to fully understand the long-term effects of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine on the brain and its potential side effects.
Orientations Futures
There are several potential future directions for research on 4-cyclopentyl-2-(3-fluorobenzyl)morpholine. One area of interest is the development of more potent derivatives of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine that could be used as drugs for the treatment of neurological and inflammatory disorders. Another direction is the investigation of the long-term effects of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine on the brain and its potential to promote neuroplasticity and cognitive function. Additionally, more research is needed to fully understand the mechanisms of action of 4-cyclopentyl-2-(3-fluorobenzyl)morpholine and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
4-cyclopentyl-2-(3-fluorobenzyl)morpholine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclopentyl magnesium bromide with 3-fluorobenzyl bromide to form the corresponding alcohol, which is then converted to the morpholine derivative using a reagent such as diethylamine.
Applications De Recherche Scientifique
4-cyclopentyl-2-(3-fluorobenzyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to exhibit neuroprotective effects in various animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 4-cyclopentyl-2-(3-fluorobenzyl)morpholine has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
4-cyclopentyl-2-[(3-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c17-14-5-3-4-13(10-14)11-16-12-18(8-9-19-16)15-6-1-2-7-15/h3-5,10,15-16H,1-2,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKRHRZEBMVPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3-[(4-isopropyl-1-piperidinyl)methyl]-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6033939.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6033956.png)
![2-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6033969.png)
![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B6033979.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B6034010.png)
![methyl 1-(3-{3-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6034015.png)
![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)

![1-(3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6034026.png)
![2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034035.png)
![N-(3-bromo-4-methylphenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6034041.png)
![N-(2-fluorophenyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034053.png)